molecular formula C26H36D6O4 B1191722 Maxacalcitol-D6

Maxacalcitol-D6

Numéro de catalogue B1191722
Poids moléculaire: 424.65
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Maxacalcitol-D6 is the deuterated form of Maxacalcitol (22-Oxacalcitriol), which is a non-calcemic vitamin D3 analog and VDR ligand of VDR-like receptors. IC50 value: Target: Maxacalcitol (22-Oxacalcitriol)suppresses parathyroid hormone (PTH) mRNA expression in vitro and in vivo. Maxacalcitol exhibits similar effects to calcitriol in osteoblast-like cells. Maxacalcitol(22-Oxacalcitriol) inhibits tumor growth of osteosarcoma in vitro in combination with all-trans retinoic acid. ,

Applications De Recherche Scientifique

Ophthalmic Health Applications

  • Meibomian Gland Injury Treatment : Maxacalcitol, a non-calcemic vitamin D3 analog, shows promise in treating Meibomian gland (MG) orifice injuries. Its application results in alleviated MG atrophy and ductal dilation, indicating potential therapeutic uses in ocular surface health (Jin et al., 2020).

Dermatological Applications

  • Psoriasis Treatment : The cutaneous bioavailability of topically applied maxacalcitol ointment indicates its effectiveness in treating psoriasis. Maxacalcitol, being a vitamin D3 analogue, is assessed through tape stripping, showing significant concentrations in the stratum corneum (Ikeda et al., 2005).

Chemical Synthesis and Production

  • Industrial Synthesis for Medicinal Applications : Maxacalcitol has been synthesized for use as an antihyperparathyroidism and antipsoriatic drug. Efficient production methods have been developed, highlighting its industrial and clinical relevance (Shimizu et al., 2005).
  • Improved Synthesis Processes : Alternative synthetic routes using vitamin D2 have improved the overall yield of Maxacalcitol, demonstrating advancements in its production for therapeutic applications (Feng et al., 2014).

Pharmacokinetics and Bioavailability Studies

  • Cutaneous Pharmacokinetics in Dermatologic Preparations : Studies have shown the bioavailability of maxacalcitol in lotion form is comparable to its ointment form, making it effective for treating psoriatic lesions on different body parts (Umemura et al., 2008).

Vitamin D Analogue Studies

  • Vitamin D3 Analog Research : Maxacalcitol, as a vitamin D3 analog, has been studied for its pharmacodynamic properties and effects in various medical conditions, such as secondary hyperparathyroidism and psoriasis. Research has focused on its less calcemic action and potential for clinical efficacy (Imazeki, 2003).

Novel Synthesis Methods

  • Novel Synthetic Approaches : New methods for synthesizing maxacalcitol from pregnenolone acetate have been developed, offering simpler and milder alternatives to previous approaches (Song et al., 2016).

Therapeutic Comparison Studies

  • Comparative Clinical Studies : Clinical studies comparing maxacalcitol with other treatments like calcitriol have been conducted to evaluate their efficacy in conditions like secondary hyperparathyroidism in hemodialysis patients (Mochizuki et al., 2007).

Pharmacokinetic-Pharmacodynamic Modeling

  • Pharmacokinetic-Pharmacodynamic Modeling for Hemodialysis Patients : Modeling and simulation studies have been conducted to evaluate the effects of maxacalcitol on parathyroid hormone and calcium concentrations in hemodialysis patients, aiding in understanding its pharmacological profile (Fukazawa-Shinotsuka et al., 2021).

Antibacterial Peptide Production Induction

  • Induction of Antimicrobial Peptides : Maxacalcitol has been found to induce the production of hCAP-18/LL-37, a human cathelicidin antimicrobial peptide, in human oral epithelial cells, suggesting potential applications in oral health and antibacterial therapies (Tada et al., 2016).

Propriétés

Formule moléculaire

C26H36D6O4

Poids moléculaire

424.65

SMILES

CC(C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)OCCC(C)(C)O

Synonymes

(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-7a-methyl-1-[(1S)-1-[4,4,4-trideuterio-3-hydroxy-3-(trideuteriomethyl)butoxy]ethyl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Maxacalcitol-D6
Reactant of Route 2
Maxacalcitol-D6
Reactant of Route 3
Maxacalcitol-D6
Reactant of Route 4
Maxacalcitol-D6
Reactant of Route 5
Maxacalcitol-D6
Reactant of Route 6
Maxacalcitol-D6

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.